(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is an organic compound with the molecular formula C16H21F2NO3S. This compound is characterized by the presence of a difluorophenyl group and a piperidinyl methanone moiety, which are linked through an isobutylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multiple stepsThe final step involves the coupling of the difluorophenyl group to the piperidine derivative under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone: Characterized by the presence of a difluorophenyl group and a piperidinyl methanone moiety.
(3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a fluorophenoxy group instead of a difluorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOHWAZCGQEZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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